molecular formula C15H17NO3 B2793385 N-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)propanamide CAS No. 327075-17-2

N-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)propanamide

Cat. No.: B2793385
CAS No.: 327075-17-2
M. Wt: 259.305
InChI Key: GXQAHRZJKOGVJL-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)propanamide is an organic compound that belongs to the class of amides It features a methoxyphenyl group and a methylfuran group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)propanamide typically involves the reaction of 4-methoxybenzoyl chloride with 3-(5-methylfuran-2-yl)propanamine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenyl-3-(5-methylfuran-2-yl)propanamide.

    Reduction: Formation of N-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)propanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)propanamine
  • 4-hydroxyphenyl-3-(5-methylfuran-2-yl)propanamide
  • N-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)propanoic acid

Uniqueness

N-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-11-3-6-14(19-11)9-10-15(17)16-12-4-7-13(18-2)8-5-12/h3-8H,9-10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQAHRZJKOGVJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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